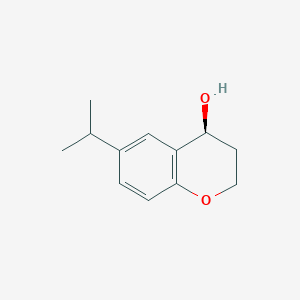

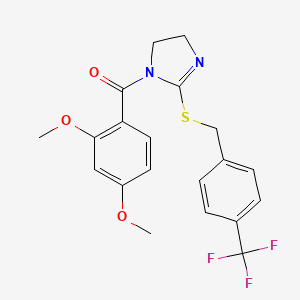

![molecular formula C21H13N3OS2 B2746618 N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide CAS No. 681174-11-8](/img/structure/B2746618.png)

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole is a heterocyclic compound that is part of many biologically active compounds and pharmaceuticals . It is also a component of various dyes and rubber products .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be synthesized from 2-aminothiophenol and aldehydes in a reaction promoted by iodine .Physical And Chemical Properties Analysis

Benzothiazole derivatives exhibit luminescent properties, which can be used in the development of optical materials .Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the synthesis of new benzothiazole derivatives with potent anti-tubercular properties. These compounds have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis. The inhibitory concentrations of these molecules were found to be comparable or even superior to standard reference drugs .

Anticancer and Anti-Inflammatory Agents

Benzothiazole derivatives have been evaluated for their potential as anticancer and anti-inflammatory agents. Novel compounds have been synthesized and tested against various cancer cell lines, including human epidermoid carcinoma and non-small cell lung cancer cells. These compounds have also been assessed for their effects on inflammatory factors like IL-6 and TNF-α, showing promising results in reducing inflammation and inhibiting cancer cell proliferation .

Antibacterial Applications

The antibacterial properties of benzothiazole derivatives have been widely recognized. They have been used in the development of antimicrobial drugs, with some compounds exhibiting potent activity against a range of bacterial strains. This makes them valuable in the fight against bacterial infections .

Enzyme Inhibition

Benzothiazoles serve as effective enzyme inhibitors. Their ability to inhibit specific enzymes makes them useful in the treatment of various diseases where enzyme activity is a contributing factor. This includes conditions like hypertension and certain viral infections where enzyme inhibition can be therapeutic .

Imaging and Diagnostic Reagents

Due to their fluorescent properties, benzothiazole compounds are used as imaging reagents. They can be employed in medical diagnostics to visualize biological processes or structures, aiding in the detection and diagnosis of diseases .

Electroluminescent Devices

The unique electronic properties of benzothiazole derivatives make them suitable for use in electroluminescent devices. These compounds can be used in the development of new materials for electronic displays, offering potential advancements in technology .

Plant Growth Regulators

Benzothiazole compounds have applications in agriculture as plant growth regulators. They can influence the growth and development of plants, which can be harnessed to improve crop yields and quality .

Antimicrobial Drugs

Some benzothiazole derivatives are used in the formulation of antimicrobial drugs. For example, sulphacetamide is a well-known drug that contains the benzothiazole ring and is used to treat bacterial infections .

Mechanism of Action

Target of Action

The primary target of N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function. This interaction results in the disruption of the biosynthesis of arabinogalactan, leading to the death of the mycobacterium .

Biochemical Pathways

The affected pathway is the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall. By inhibiting DprE1, the compound disrupts the synthesis of arabinogalactan, leading to the death of the mycobacterium .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good pharmaceutical properties . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability need further investigation.

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall. This leads to the death of the mycobacterium, making the compound a potent anti-tubercular agent .

Future Directions

properties

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13N3OS2/c25-20(14-7-10-16-19(11-14)26-12-22-16)23-15-8-5-13(6-9-15)21-24-17-3-1-2-4-18(17)27-21/h1-12H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVLNNAIOXEHRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

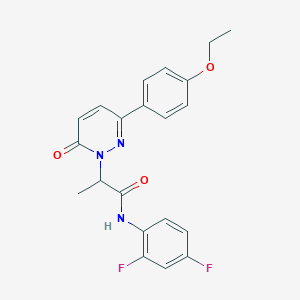

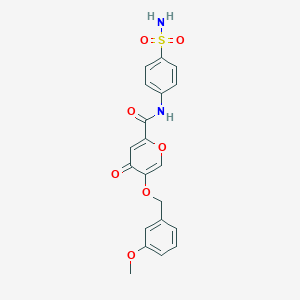

![1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(methylsulfanyl)-1H-imidazole](/img/structure/B2746539.png)

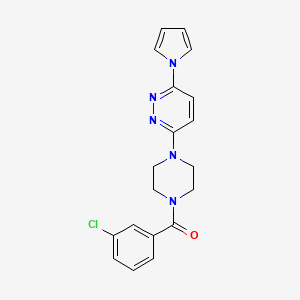

![1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2746541.png)

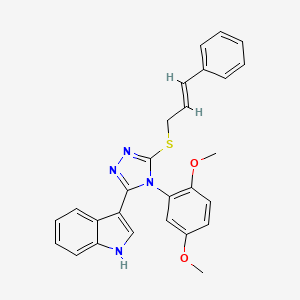

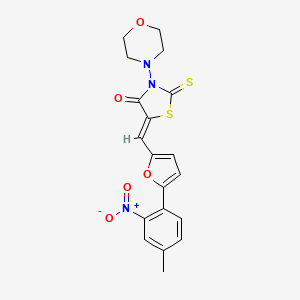

![N-(4-bromophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2746543.png)

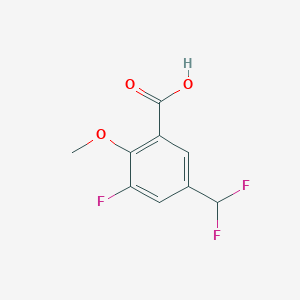

![Prop-2-enyl 2-[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B2746550.png)

![N-[1-(2-Chloropropanoyl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2746551.png)

![ethyl 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2746553.png)